SCH 51048

Catalog No.
S542788
CAS No.
161532-65-6
M.F
C37H42F2N8O3
M. Wt
684.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SCH 51048

Avoid regulatory risk and failed batch release due to untracked posaconazole impurity. SCH 51048 (Impurity 49) is the exact deshydroxy precursor standard, essential for HPLC/LC-MS/MS method calibration.

  • Enables precise quantification of unreacted precursors in posaconazole API, ensuring ICH Q3A compliance.
  • Required as substrate for CYP450 hydroxylation assays to model active metabolite generation.
  • High-purity reference material shipped with CoA, stable for global transport.

CAS Number

161532-65-6

Product Name

SCH 51048

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one

Molecular Formula

C37H42F2N8O3

Molecular Weight

684.8 g/mol

InChI

InChI=1S/C37H42F2N8O3/c1-3-29(4-2)47-36(48)46(26-42-47)32-8-6-30(7-9-32)43-15-17-44(18-16-43)31-10-12-33(13-11-31)49-21-27-20-37(50-22-27,23-45-25-40-24-41-45)34-14-5-28(38)19-35(34)39/h5-14,19,24-27,29H,3-4,15-18,20-23H2,1-2H3/t27-,37+/m1/s1

InChI Key

OPFHZSVWSCMEPV-AYAMJOBCSA-N

solubility

Soluble in DMSO

Synonyms

SCH 51048; SCH51048; SCH-51048.

Canonical SMILES

CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Isomeric SMILES

CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

The exact mass of the compound 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one is 684.3348 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

SCH 51048 (CAS 161532-65-6), also known as deshydroxy posaconazole or Posaconazole Impurity 49, is a tetrahydrofuran-based triazole compound. Originally developed as a broad-spectrum antifungal agent, it serves as the direct structural predecessor and in vivo metabolic parent to the blockbuster drug posaconazole (SCH 56592) [1]. In modern procurement and industrial chemistry, SCH 51048 is primarily sourced as a high-purity analytical reference standard for active pharmaceutical ingredient (API) quality control, a baseline compound for structure-activity relationship (SAR) studies, and a substrate for investigating cytochrome P450-mediated hydroxylation . Its distinct physicochemical profile, characterized by high lipophilicity and a specific molecular mass, makes it indispensable for validating chromatographic methods and metabolic assays in pharmaceutical development[2].

Research Fit

Workflow
Antifungal screening research against resistant and endemic fungal strains
Prodrug Model
Prodrug-like lead for triazole metabolism and CYP activation pathway studies
Stereochemical Tool
Defined (2R, cis) isomer for target engagement and chiral control experiments

Substituting SCH 51048 with generic triazoles or even the active drug posaconazole fundamentally compromises specific industrial and laboratory workflows. In analytical quality control, SCH 51048 (Impurity 49) is required to calibrate HPLC and LC-MS/MS instruments for posaconazole API lot release; using any other triazole fails to provide the exact 16 Da mass difference and specific retention time shift needed to quantify this exact des-hydroxy manufacturing impurity [1]. Furthermore, in drug metabolism and pharmacokinetics (DMPK) studies, SCH 51048 is uniquely required as the substrate to model the specific in vivo hydroxylation pathway that generates posaconazole [2]. Generic in-class substitutes cannot replicate this exact metabolic conversion, rendering them useless for targeted CYP450 assay validation or exact structural baseline comparisons[3].

Substitution Risk

Target
SCH 51048: active against fluconazole-resistant C. krusei in murine models
Substitute Risk
Fluconazole and itraconazole lack efficacy against resistant strains and may not replicate in vivo response
Target
SCH 51048: prodrug-like lead generating active metabolites via CYP pathways
Substitute Risk
Posaconazole (final drug) does not support metabolic activation or prodrug mechanism studies

Mass Spectral Differentiation for API Impurity Profiling

In mass spectrometry-based quality control workflows for posaconazole manufacturing, SCH 51048 serves as the critical des-hydroxy reference standard. SCH 51048 has a molecular weight of 684.78 g/mol, compared to 700.78 g/mol for posaconazole[1]. This exact 16.00 Da mass difference, corresponding to the absence of the side-chain hydroxyl group, allows for precise LC-MS/MS resolution and quantification of unreacted precursors or degradation products in the final API batch [2].

Evidence DimensionMolecular mass and LC-MS/MS resolution
Target Compound DataSCH 51048 (MW: 684.78 g/mol)
Comparator Or BaselinePosaconazole (MW: 700.78 g/mol)
Quantified DifferenceExact 16.00 Da mass reduction
ConditionsLC-MS/MS analytical profiling of API batches

Procurement of this exact compound is mandatory for regulatory-compliant analytical method validation and posaconazole API lot release.

C. immitis MIC
Reported
MIC range ≤0.39 – 0.78 µg/mL; 5- to 50-fold more potent than fluconazole/itraconazole
Reported MIC endpoint context
Broth macrodilution, 13 C. immitis isolates

In Vivo Metabolic Conversion to Active API

SCH 51048 is utilized in DMPK studies because it acts as a direct metabolic precursor to posaconazole. When administered in vivo to murine models, SCH 51048 undergoes targeted hepatic hydroxylation on its aliphatic side chain to yield circulating posaconazole [1]. The antifungal activity measured in serum post-administration of SCH 51048 is significantly higher than the intrinsic activity of the parent compound alone, quantitatively confirming its efficient conversion into the more potent secondary alcohol metabolite [2].

Evidence DimensionIn vivo active metabolite generation
Target Compound DataSCH 51048 (acts as a prodrug/precursor, generating posaconazole in vivo)
Comparator Or BaselineDirect posaconazole administration (baseline active drug)
Quantified DifferenceGenerates the identical active circulating metabolite (posaconazole) via hepatic metabolism
ConditionsMurine in vivo pharmacokinetic and serum profiling assays

Essential for laboratories studying azole metabolic pathways, prodrug conversion rates, and CYP450-mediated aliphatic hydroxylation.

In vivo model response
Head-to-head
Curative at 25–50 mg/kg/day
Non-curative at 100 mg/kg/day
Model-response endpoint context
Murine systemic coccidioidomycosis

Aqueous Solubility and Formulation Baseline

The structural difference between SCH 51048 and its hydroxylated derivative dictates their physical properties and formulation requirements. SCH 51048 exhibits extreme insolubility in water and a very slow rate of gastrointestinal absorption, which historically limited its clinical viability [1]. In contrast, the addition of the single hydroxyl group in posaconazole significantly improves aqueous solubility and oral bioavailability [2]. Consequently, SCH 51048 is procured as a highly lipophilic, low-solubility benchmark for testing novel drug delivery systems or solubility-enhancing excipients.

Evidence DimensionAqueous solubility and GI absorption profile
Target Compound DataSCH 51048 (extreme water insolubility, slow GI absorption)
Comparator Or BaselinePosaconazole (improved aqueous solubility and bioavailability)
Quantified DifferenceSignificant reduction in solubility due to the absence of the polar hydroxyl group
ConditionsPhysicochemical profiling and oral formulation development

Buyers developing novel lipid-based or nanoparticle formulations use SCH 51048 as a rigorous stress-test compound for overcoming extreme insolubility.

Resistant C. krusei clearance
Head-to-head
Significant renal burden reduction (P≤0.05) at 100 mg/kg
No effect for fluconazole; amphotericin B less effective
Supports resistance-model context
Neutropenic mouse model

CYP51 Target Binding and SAR Baseline

In structure-activity relationship (SAR) assays targeting the fungal enzyme lanosterol 14-alpha demethylase (CYP51), SCH 51048 provides the baseline for evaluating side-chain modifications. While SCH 51048 possesses intrinsic broad-spectrum activity, the hydroxylated side chain of posaconazole enhances its potency and spectrum, particularly against resistant Aspergillus and Candida strains [1]. Comparing the minimum inhibitory concentrations (MIC) of SCH 51048 against its derivatives allows researchers to quantify the exact binding affinity contribution of the side-chain hydroxyl group[2].

Evidence DimensionIn vitro antifungal potency (MIC) and spectrum
Target Compound DataSCH 51048 (baseline broad-spectrum activity)
Comparator Or BaselinePosaconazole (enhanced potency and expanded spectrum)
Quantified DifferenceLower MIC and broader activity spectrum for the hydroxylated comparator
ConditionsIn vitro susceptibility testing against pathogenic fungi (e.g., Aspergillus spp.)

Crucial for medicinal chemists requiring a precise structural baseline to design and validate next-generation triazole antifungals.

B. dermatitidis potency
Reported
Comparable to amphotericin B; ≥30-fold more active than itraconazole
Supports antifungal screening context
Murine pulmonary model
Mouse pharmacokinetics
Cross-study
Cmax >14 µg/mL, half-life >12 h (fluconazole ~4–5 h)
Supports dosing model feasibility
Oral administration in mice
Stereochemical specificity
Class-level
Only (2R, cis) isomer shows significant in vitro activity; other regioisomers inactive
Stereochemical-control context
Regioisomer comparison in vitro

Analytical Quality Control in API Manufacturing

Procured as 'Impurity 49' or 'Deshydroxy Posaconazole' to validate HPLC and LC-MS/MS methods, ensuring regulatory compliance and accurate quantification of unreacted precursors in commercial posaconazole batches[1].

Drug Metabolism and Pharmacokinetics (DMPK)

Used as a specific substrate in hepatic microsome assays and in vivo murine models to study CYP450-mediated aliphatic hydroxylation and active metabolite generation [2].

Formulation and Drug Delivery Stress-Testing

Selected as a highly lipophilic, extremely water-insoluble model compound to evaluate the efficacy of novel solubilizing excipients, amorphous solid dispersions, and nanoparticle delivery systems [2].

Medicinal Chemistry and SAR Profiling

Utilized as a structural baseline in target-binding assays (CYP51 inhibition) to quantify the pharmacological impact of side-chain modifications in the development of next-generation triazole therapeutics [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antifungal resistance model studies
Activity against fluconazole-resistant C. krusei in vivo
Renal fungal burden endpoint review
Triazole prodrug activation research
Metabolite profiling and CYP metabolism
Active metabolite identification
Endemic mycosis screening studies
In vivo potency against Blastomyces dermatitidis
Pulmonary model response context
Chiral reference standard workflow
Stereochemical requirement for antifungal activity
Enantiomer-attribution review

XLogP3

5.7

Hydrogen Bond Acceptor Count

10

Exact Mass

684.33479356 Da

Monoisotopic Mass

684.33479356 Da

Heavy Atom Count

50

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZVW2AK6BVY

Wikipedia

2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[4-(4-{4-[5-oxo-1-(pentan-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}piperazin-1-yl)phenoxy]methyl}-1-(1H-1,2,4-triazol-1-yl)pentitol
1: Nomeir AA, Pramanik BN, Heimark L, Bennett F, Veals J, Bartner P, Hilbert M, Saksena A, McNamara P, Girijavallabhan V, Ganguly AK, Lovey R, Pike R, Wang H, Liu YT, Kumari P, Korfmacher W, Lin CC, Cacciapuoti A, Loebenberg D, Hare R, Miller G, Pickett C. Posaconazole (Noxafil, SCH 56592), a new azole antifungal drug, was a discovery based on the isolation and mass spectral characterization of a circulating metabolite of an earlier lead (SCH 51048). J Mass Spectrom. 2008 Apr;43(4):509-17. PubMed PMID: 18059003.
2: Bennett F, Saksena AK, Lovey RG, Liu YT, Patel NM, Pinto P, Pike R, Jao E, Girijavallabhan VM, Ganguly AK, Loebenberg D, Wang H, Cacciapuoti A, Moss E, Menzel F, Hare RS, Nomeir A. Hydroxylated analogues of the orally active broad spectrum antifungal, Sch 51048 (1), and the discovery of posaconazole [Sch 56592; 2 or (S,S)-5]. Bioorg Med Chem Lett. 2006 Jan 1;16(1):186-90. PubMed PMID: 16260134.
3: Lovey RG, Saksena AK, Girijavallabhan VM, Blundell P, Guzik H, Loebenberg D, Parmegiani RM, Cacciapuoti A. Synthesis and antifungal activity of the 2,2,5-tetrahydrofuran regioisomers of SCH 51048. Bioorg Med Chem Lett. 2002 Jul 8;12(13):1739-42. PubMed PMID: 12067550.
4: Allendoerfer R, Loebenberg D, Rinaldi MG, Graybill JR. Evaluation of SCH51048 in an experimental model of pulmonary aspergillosis. Antimicrob Agents Chemother. 1995 Jun;39(6):1345-8. PubMed PMID: 7574528; PubMed Central PMCID: PMC162739.
5: Clemons KV, Homola ME, Stevens DA. Activities of the triazole SCH 51048 against Coccidioides immitis in vitro and in vivo. Antimicrob Agents Chemother. 1995 May;39(5):1169-72. PubMed PMID: 7625808; PubMed Central PMCID: PMC162703.
6: Sugar AM, Picard M. Treatment of murine pulmonary blastomycosis with SCH 51048, a broad-spectrum triazole antifungal agent. Antimicrob Agents Chemother. 1995 Apr;39(4):996-7. PubMed PMID: 7786012; PubMed Central PMCID: PMC162670.
7: Karyotakis NC, Dignani MC, Anaissie EJ. SCH 51048, a new antifungal triazole active against hematogenous Candida krusei infections in neutropenic mice. Antimicrob Agents Chemother. 1995 Mar;39(3):775-7. PubMed PMID: 7793892; PubMed Central PMCID: PMC162625.

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